

Spectroscopic and Structural Elucidation of 3-Fluorobenzhydrazide: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorobenzhydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluorobenzhydrazide**, a key intermediate in medicinal chemistry and drug development.^[1] The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational dataset for researchers engaged in the synthesis and characterization of novel therapeutic agents.

Spectroscopic Data

The structural integrity and purity of synthesized **3-Fluorobenzhydrazide** can be ascertained through a combination of spectroscopic techniques. The following sections present the expected data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **3-Fluorobenzhydrazide**.

Table 1: ¹H NMR Spectroscopic Data for **3-Fluorobenzhydrazide** (Estimated)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.5	m	2H	Ar-H
~7.4 - 7.2	m	2H	Ar-H
~9.5	br s	1H	-NH-
~4.6	br s	2H	-NH ₂

Note: The chemical shifts are estimated based on the analysis of structurally similar compounds. The aromatic region will exhibit complex splitting patterns due to fluorine-proton coupling.

Table 2: ¹³C NMR Spectroscopic Data for **3-Fluorobenzhydrazide** (Estimated)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~162 (d, ¹ JCF \approx 245 Hz)	C-F
~135 (d, ³ JCF \approx 7 Hz)	Ar-C
~130 (d, ³ JCF \approx 8 Hz)	Ar-CH
~123 (d, ⁴ JCF \approx 3 Hz)	Ar-CH
~120 (d, ² JCF \approx 21 Hz)	Ar-CH
~115 (d, ² JCF \approx 22 Hz)	Ar-CH

Note: The chemical shifts and coupling constants (J) are estimated based on typical values for fluorinated benzene derivatives. The letter 'd' denotes a doublet splitting pattern due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The presence of key functional groups in **3-Fluorobenzhydrazide** is confirmed by its IR spectrum. The data is typically acquired from a solid sample prepared as a KBr pellet.^[2]

Table 3: FT-IR Spectroscopic Data for **3-Fluorobenzhydrazide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H stretching (asymmetric and symmetric) of -NH ₂
~3200	Medium	N-H stretching of -NH-
~1650	Strong, Sharp	C=O stretching (Amide I)
~1600	Medium	N-H bending (Amide II)
~1580, ~1480	Medium	C=C stretching (Aromatic ring)
~1250	Medium	C-N stretching
~1150	Strong	C-F stretching

Experimental Protocols

The following protocols outline the synthesis of **3-Fluorobenzhydrazide** and the subsequent acquisition of its spectroscopic data.

Synthesis of 3-Fluorobenzhydrazide

3-Fluorobenzhydrazide is commonly synthesized via the hydrazinolysis of an ester intermediate.

Materials:

- Methyl 3-fluorobenzoate
- Hydrazine hydrate
- Ethanol

Procedure:

- A solution of methyl 3-fluorobenzoate (1 equivalent) in ethanol is prepared in a round-bottom flask.

- Hydrazine hydrate (1.5 equivalents) is added dropwise to the solution at room temperature.
- The reaction mixture is then heated to reflux and stirred for 4-6 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting solid residue is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure **3-Fluorobenzhydrazide**.

Spectroscopic Analysis

^1H and ^{13}C NMR Spectroscopy:

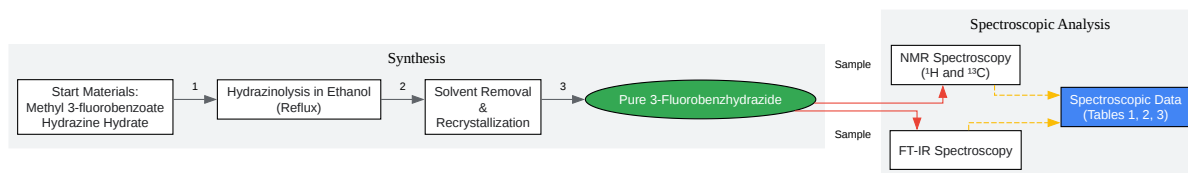
- A sample of **3-Fluorobenzhydrazide** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

FT-IR Spectroscopy:

- A small amount of **3-Fluorobenzhydrazide** is finely ground with dry potassium bromide (KBr).
- The mixture is then pressed into a thin, transparent pellet.
- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm^{-1} .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **3-Fluorobenzhydrazide**.



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Caption: Experimental workflow for synthesis and analysis.

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References

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- 2. researchgate.net [researchgate.net]
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